Product packaging for Drobuline(Cat. No.:CAS No. 68341-48-0)

Drobuline

Cat. No.: B10780739
CAS No.: 68341-48-0
M. Wt: 283.4 g/mol
InChI Key: DAIZVBCVNQSHLI-UHFFFAOYSA-N
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Description

Historical Context of Drobuline's Discovery and Early Pharmaceutical Research

The historical context of this compound's emergence is linked to medicinal chemistry programs focused on synthesizing and evaluating novel chemical entities for potential biological activity. Its documentation in key compendia and regulatory archives provides insights into the scientific priorities and regulatory landscape of the time.

This compound's origins are situated within medicinal chemistry programs, which systematically synthesize and investigate compounds with specific structural features to understand their interactions with biological targets. These programs aim to identify lead compounds that exhibit desired pharmacological effects. The synthesis of this compound, for instance, has been documented as involving steps such as the alkylation of diphenylmethane (B89790) with allyl bromide, followed by epoxidation and ring opening with isopropylamine. theswissbay.charchive.org This synthetic route is characteristic of the deliberate chemical modifications explored within medicinal chemistry to generate compounds for biological evaluation.

Chemical compounds explored for pharmaceutical potential, including this compound, are typically documented in specialized compendia that detail their synthesis and properties. This compound has been noted in such publications, often within sections dedicated to specific structural classes or therapeutic areas under investigation. theswissbay.charchive.orgarchive.org These compendia serve as vital records of synthesized compounds and the chemical methodologies employed in their creation, reflecting the state of the art in drug synthesis at the time of their publication. The inclusion of this compound in these works underscores its relevance to the medicinal chemistry research efforts of the period.

The regulatory and research footprint of compounds like this compound can be traced through archival collections related to drug development and regulation. Materials within these archives, such as those pertaining to the work of individuals involved in drug evaluation, can contain documentation related to the investigation of various new drugs undergoing the regulatory process. loc.gov While specific detailed regulatory submissions for this compound may reside within such collections, their presence signifies that the compound underwent some level of scrutiny or consideration within the regulatory framework of the time, highlighting its progression through early research phases. Documentation might include research files or reports related to studies conducted on the compound. loc.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B10780739 Drobuline CAS No. 68341-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68341-48-0

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3

InChI Key

DAIZVBCVNQSHLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Drobuline

Established Synthetic Pathways of Drobuline

A reported synthetic route for this compound involves a three-step sequence initiating with an alkylation reaction, followed by epoxidation, and concluding with an oxirane ring opening. This pathway is described as proceeding via sodium amide mediated alkylation of diphenylmethane (B89790) with allyl bromide, subsequent epoxidation using m-chloroperbenzoic acid (m-CPBA), and finally, opening of the resulting oxirane ring with isopropylamine. wikipedia.orgfishersci.at

Detailed Alkylation Reactions in this compound Synthesis

The initial step in the described synthesis of this compound is a sodium amide mediated alkylation. This reaction involves the deprotonation of diphenylmethane, which possesses a mildly acidic methylene (B1212753) group (pKa of 32.2), by a strong base like sodium amide. wikipedia.orgwikipedia.orgfishersci.at The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. wikipedia.orgfishersci.atsuprabank.org This forms a new carbon-carbon bond, extending the carbon chain and introducing a terminal alkene functionality that is essential for the subsequent epoxidation step. Alkylation reactions are fundamental in organic synthesis for constructing carbon skeletons and introducing functional groups, often proceeding via nucleophilic substitution mechanisms like SN1 or SN2, or through the alkylation of carbanions or enolates. suprabank.orgmultiscreensite.com

Epoxidation and Oxirane Opening Mechanisms in this compound Synthesis

Following the alkylation, the terminal alkene moiety is subjected to epoxidation. In the synthesis of this compound, this is achieved using m-chloroperbenzoic acid (m-CPBA). wikipedia.orgfishersci.at Peroxyacids like m-CPBA are common reagents for the epoxidation of alkenes, transferring an oxygen atom to the double bond through a concerted, one-step mechanism, typically with syn stereochemistry. fishersci.nl This reaction forms a three-membered cyclic ether known as an epoxide or oxirane.

The final step in the synthesis of this compound is the opening of this oxirane ring. This is accomplished by reaction with isopropylamine. wikipedia.orgfishersci.at Epoxide ring opening can occur under either acidic or basic conditions, with the regiochemical outcome often dependent on the reaction conditions and the substitution pattern of the epoxide. fishersci.nlfishersci.no In the case of nucleophilic attack by an amine like isopropylamine, the reaction typically proceeds via an SN2-like mechanism, where the amine nitrogen attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-nitrogen bond. fishersci.nothegoodscentscompany.com The specific site of attack in the this compound synthesis, leading to the observed product structure, is at the least hindered carbon of the epoxide ring. wikipedia.orgfishersci.atfishersci.no This opening introduces the isopropylamino group and a hydroxyl group, completing the synthesis of this compound.

Exploration of Synthetic Accessibility and Scalability for Research Applications

The synthetic accessibility and scalability of this compound are important considerations for its research applications. Synthetic accessibility refers to the ease with which a compound can be synthesized, often evaluated by factors such as the number of steps, the complexity of the reactions, the availability and cost of starting materials, and the yield and purity of the product at each stage. Scalability pertains to the feasibility of increasing the reaction scale from laboratory bench to larger quantities required for extensive research or potential development.

Strategies for this compound Analog Synthesis and Derivatization

Exploring this compound analogs and derivatives is a common strategy in medicinal chemistry to investigate structure-activity relationships and potentially identify compounds with modified or improved properties. Strategies for analog synthesis involve systematic modifications of the core this compound structure while maintaining key features. The presence of the diphenylmethyl group, the hydroxyl group, and the isopropylamino group provides several potential sites for derivatization or modification.

Design Principles for Structural Modification

Design principles for structural modification aim to guide the synthesis of analogs with desired chemical and potential biological properties. These principles often involve:

Modifying functional groups: Altering the hydroxyl group (e.g., esterification, etherification) or the amine group (e.g., alkylation, acylation).

Varying substituents on the phenyl rings: Introducing electron-donating or electron-withdrawing groups to alter electronic properties and lipophilicity.

Modifying the carbon backbone: Altering the length or branching of the butyl chain connecting the diphenylmethyl group and the amine.

Introducing isosteres: Replacing atoms or groups with others having similar size, shape, and electronic properties (e.g., replacing an oxygen with a sulfur).

Creating constrained analogs: Incorporating cyclic structures to restrict conformational flexibility.

These modifications can influence a compound's solubility, metabolic stability, and interactions with biological targets. The epoxide intermediate in the this compound synthesis can also serve as a diversification point for preparing related analogs by reacting it with different nucleophiles during the ring-opening step. thegoodscentscompany.com

Stereochemical Considerations in this compound Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic chemistry and drug research. The synthesis of this compound as described involves the creation of a stereocenter at the carbon bearing the hydroxyl group during the oxirane ring-opening step. wikipedia.orgfishersci.atfishersci.no The reaction of a prochiral epoxide with a nucleophile can potentially yield a mixture of enantiomers or diastereomers, depending on the starting materials and reaction conditions.

However, it has been noted that both enantiomers of this compound exhibit the same pharmacological activity. wikipedia.orgfishersci.at This suggests that for this compound's specific mechanism of action, the stereochemistry at this center is not crucial. Despite this, controlling stereochemistry during synthesis remains important for ensuring product purity and consistency, especially when developing scalable synthetic routes or exploring analogs where stereochemistry might play a more significant role in activity or pharmacokinetics. wikipedia.org Stereoselective synthetic methods, such as using chiral catalysts or auxiliaries, could be employed to control the stereochemical outcome if desired for analog synthesis or other research purposes.

Molecular and Cellular Pharmacology of Drobuline

Elucidation of Drobuline's Primary Molecular Targets

Identifying the primary molecular targets of this compound is a critical step in defining its pharmacological profile. Based on its classification as an anti-arrhythmic agent with cardiac depressant activity, potential targets include ion channels, which play a fundamental role in the electrical activity of cardiac cells, and adrenergic receptors, which are involved in regulating cardiovascular function.

Characterization of Ion Channel Activation Mechanisms by this compound

Ion channels are integral membrane proteins that facilitate the selective passage of ions across cell membranes, thereby regulating cellular membrane potential and electrical signaling. nih.govpharmacologyeducation.org Modulation of ion channel activity is a common mechanism for anti-arrhythmic drugs. While detailed research findings specifically characterizing this compound's direct activation or inhibition mechanisms on ion channels were not available in the provided context, its known effects suggest potential interactions with these targets.

Potassium Channel Activation

Potassium channels are a diverse group of ion channels that are crucial for setting the resting membrane potential and repolarizing the action potential in excitable cells, including cardiomyocytes. youtube.comfrontiersin.org Activation of certain potassium channels can lead to a decrease in cellular excitability and a slowing of heart rate, contributing to anti-arrhythmic effects. ATP-sensitive potassium channels, for instance, are gated by intracellular nucleotides and play a role in coupling cell metabolism to electrical activity. wikipedia.org While the specific interaction of this compound with potassium channels requires further detailed investigation, the activation of these channels is a plausible mechanism contributing to its cardiac depressant activity.

Calcium Channel Inhibition

Calcium channels regulate the influx of calcium ions into cells, which is essential for various cellular processes, including muscle contraction and neurotransmitter release. nih.govpharmacologyeducation.org Inhibition of calcium channels, particularly in cardiac and vascular smooth muscle cells, can reduce contractility and slow electrical conduction, effects consistent with the cardiac depressant activity of this compound. Calcium channel blockers are a class of medications used to treat conditions like hypertension and arrhythmias by disrupting calcium movement through these channels. mayoclinic.orgwikipedia.orgclevelandclinic.org Different types of calcium channels exist, and their selective inhibition can lead to varied pharmacological outcomes. nih.gov Specific data detailing this compound's inhibitory effects on particular calcium channel subtypes were not found in the provided information, but this remains a potential area of interaction.

Investigation of Adrenergic Receptor Interactions

Adrenergic receptors are G protein-coupled receptors that mediate the effects of the sympathetic nervous system by binding to catecholamines like norepinephrine (B1679862) and epinephrine. mdpi.comnih.gov These receptors are widely distributed and play significant roles in regulating cardiovascular function, smooth muscle tone, and neurotransmitter release.

Non-Selective Alpha-1 Adrenergic Receptor Agonism

Alpha-1 adrenergic receptors are primarily coupled to Gq proteins and their activation typically leads to an increase in intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction. wikipedia.orgnih.gov Alpha-1 agonists can cause vasoconstriction and positive inotropic effects. nih.gov There are several subtypes of alpha-1 receptors, including α1A, α1B, and α1D. wikipedia.orgplos.org While the provided context mentions alpha-1 adrenergic receptor agonism in a general sense and in relation to other compounds, specific research demonstrating non-selective alpha-1 adrenergic receptor agonism by this compound was not available.

Potential Modulatory Effects on Alpha-2 Adrenergic Receptors

Alpha-2 adrenergic receptors are primarily coupled to Gi proteins and their activation generally leads to a decrease in adenylyl cyclase activity and inhibition of voltage-gated calcium channels. nih.govfrontiersin.org These receptors are located both pre- and postsynaptically and are involved in negative feedback regulation of norepinephrine release. wikipedia.orgmdpi.com Alpha-2 receptors have several subtypes (α2A, α2B, and α2C) and their activation can modulate neuronal excitability and neurotransmitter release. frontiersin.orgwikipedia.org Some studies suggest potential roles for alpha-2 receptor modulation in various physiological processes. mdpi.comnih.gov Although the provided information discusses the general properties and potential roles of alpha-2 adrenergic receptors, specific data detailing this compound's modulatory effects on these receptors were not found.

Detailed Analysis of this compound's Mechanism of Action at the Cellular Level

This compound is recognized as an antiarrhythmic agent possessing cardiac depressant properties. medchemexpress.comtheswissbay.ch While its precise and comprehensive mechanism of action at the cellular level is not extensively detailed in the available literature, its classification as a cardiac depressant and antiarrhythmic suggests interaction with key cellular processes governing cardiac electrical activity and contractility. medchemexpress.comtheswissbay.ch One proposed mechanism for its antiarrhythmic effect is a local anesthetic-like action. theswissbay.ch

Receptor Binding Kinetics and Thermodynamics

Detailed research findings specifically on the receptor binding kinetics and thermodynamics of this compound were not available in the consulted sources. The specific molecular targets and the quantitative aspects of this compound's binding, such as association and dissociation rates or thermodynamic parameters, are not described.

Post-Receptor Signaling Cascades

Information regarding the specific post-receptor signaling cascades modulated by this compound was not found in the provided search results. The downstream cellular events triggered or inhibited by this compound binding, if any, are not detailed.

Impact on Cellular Physiology and Homeostasis (e.g., antiarrhythmic action)

This compound is characterized as an antiarrhythmic agent with cardiac depressant effects. medchemexpress.comtheswissbay.ch The antiarrhythmic action is potentially mediated by a local anesthetic-like mechanism. theswissbay.ch Cardiac depressant properties typically involve alterations in ion channel function or other cellular processes that reduce the excitability or contractility of cardiac cells, contributing to the control of arrhythmias. However, specific details on how this compound impacts cellular physiology and homeostasis beyond this general description, such as its effects on specific ion currents, calcium handling, or energy metabolism, were not available.

In Vitro Pharmacodynamic Profiling of this compound

In vitro pharmacodynamic profiling provides crucial insights into a compound's effects on biological systems. For this compound, specific detailed in vitro data were not extensively presented in the consulted sources, particularly concerning comprehensive agonist/antagonist assessments and detailed concentration-response relationships.

Assessment of Agonist/Antagonist Properties in Cell-Based Assays

Specific data from cell-based assays detailing this compound's properties as an agonist or antagonist at identified molecular targets were not found. While the concept of agonist/antagonist activity in relation to receptors is a general principle in pharmacology google.com, experimental data demonstrating these properties for this compound in defined cell systems were not available.

Preclinical Pharmacokinetics and Biodistribution Studies of Drobuline in Model Systems

Absorption and Distribution Research in Preclinical Models

Research into the absorption and distribution of Drobuline in preclinical models provides insights into its movement within biological systems following administration. These studies often involve both in vitro and in vivo approaches to characterize how the compound crosses biological membranes and where it subsequently localizes in the body.

In Vitro Permeability and Transport Mechanisms

In vitro studies are crucial for understanding the fundamental mechanisms by which a drug crosses cellular barriers. These studies typically assess the permeability of the compound across biological membranes and can help identify the transport processes involved, such as passive diffusion or carrier-mediated transport. fishersci.ca Physicochemical characteristics of a drug, including molecular size, ionization state, and lipid solubility, significantly influence its ability to traverse these barriers. Carrier-mediated transport systems, including active and facilitated diffusion, as well as transporters like P-glycoprotein, can play a role in drug absorption and distribution. fishersci.ca In vitro cellular permeability assays are commonly employed to screen and characterize the permeation of drug candidates. While general mechanisms of drug transport across membranes are well-established, specific detailed findings from in vitro permeability and transport mechanism studies for this compound were not extensively available in the consulted literature.

Animal Model-Based Distribution Profiles

Animal models are utilized to investigate the distribution of a compound throughout the body following administration. These studies provide information on tissue uptake, binding, and the potential for accumulation in specific organs or compartments. Different animal species can exhibit variations in drug distribution profiles. Studies involving this compound have been conducted in various animal species, including dogs, rats, rabbits, hamsters, and guinea pigs, primarily in the context of metabolism research. While the metabolic fate in these species has been investigated, detailed, quantitative animal model-based distribution profiles specifying tissue concentrations or volumes of distribution for this compound were not prominently featured in the search results. General pharmacokinetic principles indicate that distribution describes how a substance spreads throughout the body and can be influenced by factors such as blood flow, tissue binding, and permeability of physiological barriers like the blood-brain barrier.

Protein Binding Characteristics in Research Contexts

Protein binding is a critical aspect of drug distribution, affecting the free concentration of the drug available to exert pharmacological effects and undergo metabolism or excretion. Drugs can bind to plasma proteins, such as albumin, and tissue proteins. The extent of protein binding can vary depending on the drug's properties and the species studied. While the provided search results mention covalent binding to plasma proteins, primarily albumin, for a different compound (compound 92), and the general concept of protein binding influencing drug distribution, specific data detailing the protein binding characteristics of this compound in research contexts was not explicitly found.

Metabolism of this compound in Non-Human Biological Systems

Metabolism is the process by which an organism biochemically modifies a compound, typically to facilitate its elimination. These transformations are often catalyzed by enzymes and can lead to the formation of metabolites, which may be active or inactive.

Identification of Metabolites and Metabolic Pathways

Studies in various animal species have identified different primary metabolic pathways for this compound. In the dog, the major route of biotransformation was found to be conjugation with glucuronic acid. nih.gov In contrast, studies in rats, rabbits, hamsters, and guinea pigs demonstrated that aromatic hydroxylation was the major route of metabolism in these species.

One specific polar metabolite identified in rat urine, accounting for 2% of the administered dose, was 5-hydroxytetralone. This metabolite is proposed to be formed via O-dealkylation.

The metabolic fate can also differ between the stereoisomers of a compound. For this compound, which is a racemic mixture, studies in dogs using perfused liver and hepatocytes showed that the D-isomer was cleared more rapidly than the L-isomer due to its more rapid metabolism..

The following table summarizes the major metabolic pathways observed for this compound in different animal species:

SpeciesMajor Metabolic Pathway(s)
DogGlucuronic acid conjugation nih.gov
RatAromatic hydroxylation, O-dealkylation (forming 5-hydroxytetralone)
RabbitAromatic hydroxylation
HamsterAromatic hydroxylation
Guinea PigAromatic hydroxylation

Enzymatic Systems Involved in this compound Biotransformation

Drug metabolism is primarily carried out by enzymatic systems, predominantly located in the liver, although other tissues can also contribute. Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by enzymes like those in the cytochrome P-450 (CYP450) superfamily. Phase II reactions involve the conjugation of the drug or its metabolites with endogenous substances, such as glucuronic acid, a process mediated by enzymes like UDP-glucuronosyltransferases (UGTs).

In the context of this compound metabolism, studies using liver microsomes from rats, guinea pigs, and dogs have detected aromatic hydroxylation, indicating the involvement of cytochrome P-450 enzymes in this pathway in these species. The major route of glucuronidation observed in dogs is a Phase II metabolic pathway, catalyzed by UGT enzymes. nih.gov While these studies point to the involvement of CYP450 and UGT enzymes in this compound's biotransformation based on the identified metabolic pathways, detailed information on the specific isoforms of these enzymes involved was not available in the consulted literature.

Excretion Pathways in Preclinical Animal Models

Studies investigating the biotransformation of this compound (DL-1-(isopropylamino)-4,4-diphenylbutan-2-ol) in dogs have shown that conjugation with glucuronic acid is a major metabolic route. nih.gov In contrast, studies conducted in rats, rabbits, hamsters, and guinea pigs demonstrated that aromatic hydroxylation was the primary metabolic pathway in these species. nih.gov

Renal and Hepatic Elimination Studies

Renal elimination involves the excretion of unchanged drug and/or its metabolites through the kidneys via processes including glomerular filtration, tubular secretion, and tubular reabsorption. europa.eu Hepatic elimination encompasses metabolism in the liver and subsequent excretion of the parent drug or metabolites into the bile, which is then eliminated in the feces. mdpi.comchapman.edu

In studies conducted in dogs, biliary excretion of this compound accounted for less than 5% of the administered dose. nih.gov This low percentage was not observed to increase even when renal elimination was impaired. nih.gov The unchanged form of this compound was identified as the major component present in both urine and bile in these dog studies. nih.gov Evidence of minor, unidentified metabolites was also reported. nih.gov The clearance of the D-isomer of this compound was found to be more rapid compared to the L-isomer in dogs, a difference attributed to more rapid metabolism of the D-isomer in studies using perfused liver and hepatocytes. nih.gov

While specific quantitative data on the percentage of dose excreted via renal versus hepatic routes for this compound across various species is not extensively detailed in the immediately available literature, the findings in dogs suggest that renal excretion of the unchanged drug plays a more significant role than biliary excretion. nih.gov The differing metabolic pathways observed across species (glucuronidation in dogs vs. aromatic hydroxylation in rodents) highlight the importance of evaluating excretion in multiple animal models to better predict human pharmacokinetics. nih.gov

Advanced Pharmacokinetic Modeling and Simulation

Advanced pharmacokinetic modeling and simulation techniques are increasingly utilized in preclinical drug development to integrate in vitro and in vivo data, predict drug behavior, optimize study designs, and reduce the reliance on animal testing. pharmaron.comnih.govmmv.org

Application of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) models are mathematical models that simulate the ADME processes of a drug based on physiological parameters of the organism (e.g., organ volumes, blood flows) and the physicochemical properties of the drug. nih.govnih.gov These models consist of interconnected compartments representing different organs and tissues. pharmaron.comnih.gov PBPK modeling allows for the prediction of drug concentrations in various tissues and organs over time and can be used to extrapolate preclinical data to predict human pharmacokinetics, assess the impact of intrinsic and extrinsic factors on drug disposition, and inform clinical trial design. mdpi.comnih.govmmv.org

While PBPK modeling is a powerful tool in modern pharmacokinetics mdpi.compharmaron.comnih.govmmv.org, specific applications or published PBPK models for this compound were not identified in the conducted search.

Utilization of Organ-on-Chip Technologies for Pharmacokinetic Research

Organ-on-chip (OoC) technologies are microfluidic cell culture devices that aim to mimic the physiological environment and function of human organs in vitro. nih.govtno.nl These systems can be used to study various aspects of drug pharmacokinetics, including absorption, metabolism, and transport, in a more physiologically relevant context than traditional cell culture methods. chapman.edutno.nl Multi-organ-on-chip systems, which connect different organ models, hold promise for assessing organ-organ interactions and predicting systemic pharmacokinetic profiles. chapman.edunih.govtno.nl

Although organ-on-chip technology is being explored for its potential in pharmacokinetic research and to reduce animal testing europa.euchapman.edunih.govtno.nldynamic42.comdrugtargetreview.com, specific studies or reported applications of OoC technologies for investigating the pharmacokinetics of this compound were not found in the search results.

In Vivo Animal Models for Pharmacokinetic Assessment

In vivo animal models remain indispensable for comprehensive pharmacokinetic assessment, providing data on the integrated ADME processes within a whole organism. europa.eubiotechfarm.co.il Studies in various animal species, such as mice, rats, rabbits, hamsters, guinea pigs, and dogs, are conducted to characterize a drug's PK profile, including parameters like clearance, volume of distribution, and half-life. europa.eubiotechfarm.co.ilfda.govnuvisan.comcancer.gov These studies help to understand species differences in drug disposition and inform the selection of appropriate animal models for toxicity studies. europa.eufda.govcancer.gov

Structure Activity Relationship Sar and Computational Chemistry of Drobuline

Qualitative Structure-Activity Relationship Analysis of Drobuline and Analogs

Qualitative Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry used to understand how modifications to a chemical structure influence its biological activity theswissbay.chresearch-solution.com. This involves examining a series of related compounds (analogs) and correlating changes in their structural features (e.g., functional groups,stereochemistry, size, shape) with observed changes in their biological response theswissbay.chwikipedia.org. By systematically altering parts of the molecule and testing the resulting compounds, researchers can infer which structural elements are crucial for activity, binding to a target, or influencing pharmacokinetic properties theswissbay.chspu.edu.sy.

For a compound like this compound, a qualitative SAR analysis would typically involve synthesizing or acquiring analogs with variations in the isopropylamino group, the butanol chain, or the phenyl rings. For instance, varying the size or branching of the alkyl group on the amino nitrogen, altering the position or nature of substituents on the phenyl rings, or modifying the butanol backbone could reveal insights into the structural requirements for its anti-arrhythmic activity. However, specific findings from such qualitative SAR studies conducted on this compound or its direct analogs were not found in the provided information.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the principles of SAR by establishing mathematical models that correlate the biological activity of compounds with their physicochemical properties and structural features, expressed as numerical descriptors wikipedia.orgamazon.comjocpr.com. QSAR aims to develop predictive models that can estimate the activity of new, untested compounds based on their molecular structure spu.edu.symdpi.com. This approach can significantly reduce the need for extensive experimental testing by prioritizing compounds with a higher predicted likelihood of desired activity spu.edu.sy.

A typical QSAR study involves several steps, including the selection of a dataset of compounds with known structures and activities, calculation of molecular descriptors, selection of relevant descriptors, and development of a statistical model linking descriptors to activity mdpi.comljmu.ac.uk.

Descriptor Selection and Model Development

Descriptor selection is a critical step in QSAR modeling, as it involves choosing the molecular descriptors that best capture the structural and physicochemical properties relevant to the biological activity under investigation ljmu.ac.uknih.gov. These descriptors can represent various aspects of a molecule, such as its size, shape, electronic properties, lipophilicity, and hydrogen bonding capacity jocpr.com. Various computational tools and algorithms are employed to calculate these descriptors from the 2D or 3D structure of the compounds ljmu.ac.uknih.gov. Model development involves using statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to build a mathematical relationship between the selected descriptors and the biological activity data amazon.commdpi.comljmu.ac.ukresearchgate.net. The goal is to create a robust and predictive model that can accurately describe the observed activity variation within the training set and generalize well to new compounds mdpi.comljmu.ac.uk.

While the principles of descriptor selection and model development in QSAR are well-established and applicable to various compound series mdpi.comljmu.ac.ukresearchgate.net, specific details regarding the descriptors used or models developed for this compound derivatives were not present in the search results.

Prediction of Biological Activity from Molecular Structure

Once a validated QSAR model is established, it can be used to predict the biological activity of compounds solely based on their molecular structure mdpi.comnih.gov. This predictive capability is a major advantage of QSAR, allowing for the virtual screening of large chemical libraries to identify potential lead compounds or to guide the design of novel analogs with improved properties spu.edu.synih.gov. The model takes the calculated descriptors of a new compound as input and outputs a predicted activity value based on the established mathematical relationship mdpi.comnih.gov.

QSAR models are particularly useful for predicting the activity of closely related analogs within the chemical space covered by the training data nih.gov. However, their predictive power may be limited when applied to structurally diverse compounds or those falling outside the model's applicability domain nih.gov. Although the general methodology for predicting biological activity using QSAR is widely applied in drug discovery jocpr.combio-hpc.eu, specific instances of this being done for this compound or its derivatives were not found in the provided information.

In Silico Approaches for Ligand-Target Interaction Prediction

In silico approaches, utilizing computational methods, play a significant role in modern drug discovery by providing insights into how ligands interact with their biological targets at a molecular level openaccessjournals.commdpi.com. These methods can help predict binding modes, affinities, and guide the design of compounds with improved target interactions openaccessjournals.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) within the binding site of a target macromolecule, typically a protein openaccessjournals.com. It simulates the molecular recognition process and estimates the strength of the interaction openaccessjournals.com. By evaluating various possible binding poses and scoring them based on potential interaction energies, docking algorithms aim to identify the most likely binding conformation openaccessjournals.com.

Molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions by simulating the time-dependent behavior of the molecular system mdpi.com. MD simulations allow researchers to observe the flexibility of both the ligand and the target, the stability of the binding pose, and the influence of the surrounding environment (e.g., solvent) on the interaction mdpi.com. These simulations can complement docking studies by providing a more realistic representation of the binding event and helping to refine predicted binding poses and affinities mdpi.com.

While molecular docking and dynamics simulations are powerful tools for studying ligand-target interactions and are widely used in drug design openaccessjournals.comnih.govplos.org, specific applications of these techniques to investigate the interaction of this compound with its biological target(s) were not detailed in the provided search results.

Advanced Analytical Methodologies for Drobuline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation of Drobuline from impurities, metabolites, or other components in a mixture. The choice of technique depends on the specific analytical goal, ranging from rapid purity checks to precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and speed. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound with this compound's structure, which contains both hydrophobic (diphenyl groups) and polar (hydroxyl and secondary amine) moieties.

Separation is commonly achieved on a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and ensure the consistent ionization state of this compound's basic nitrogen atom. nih.gov

A variety of detectors can be coupled with HPLC for the analysis of this compound:

UV/Visible Detectors: Given the presence of two phenyl chromophores in its structure, this compound absorbs ultraviolet (UV) light, making UV detection a straightforward and robust method for quantification. researchgate.net The wavelength of maximum absorbance (λmax), expected to be in the 254-270 nm range typical for aromatic systems, would be used for monitoring.

Mass Spectrometry (MS) Detectors: HPLC coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity. This technique not only quantifies the compound but also provides mass information, which confirms the identity of this compound and helps in the characterization of metabolites and degradation products. mdpi.com

Fluorescence Detectors: Although not inherently fluorescent, this compound could potentially be derivatized with a fluorescent tag to enable highly sensitive detection, which is particularly useful for trace-level analysis in biological matrices.

Charged Aerosol Detectors (CAD): As a universal detector, CAD can be employed when analyzing this compound alongside other compounds that may lack a UV chromophore, providing a response that is proportional to the mass of the analyte.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 260 nm
Expected Retention Time ~6.5 min

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it highly effective for the identification and quantification of volatile and thermally stable compounds. nih.gov For a molecule like this compound, which contains polar -OH and -NH groups, chemical derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. mdpi.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the active hydrogens into less polar trimethylsilyl (B98337) (TMS) ethers and amines.

The derivatized this compound is then injected into the GC, where it is separated from other components on a capillary column, typically one with a non-polar stationary phase like DB-5 (5% phenyl-polysiloxane). nih.gov As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a molecular fingerprint that is highly specific to the compound's structure, allowing for unambiguous identification. taylorfrancis.com

Table 2: Proposed GC-MS Parameters for Derivatized this compound Analysis

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Thin Layer Chromatography (TLC) in Research

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis in research settings. gerli.com It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. nih.govnih.gov

In the context of this compound research, TLC can be used to quickly assess the success of a synthesis step by comparing the reaction mixture to the starting material and a pure this compound standard on the same plate. The separation is based on the compound's affinity for the stationary phase (typically silica (B1680970) gel) versus the mobile phase. libretexts.org A solvent system, usually a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a small amount of a polar solvent (like methanol or triethylamine), is chosen to achieve good separation. The triethylamine (B128534) is often added to reduce the tailing of basic compounds like this compound on the acidic silica gel plate.

After the plate is developed, the separated spots are visualized. Due to its aromatic rings, this compound can be easily visualized under UV light at 254 nm. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and can be used for identification.

Table 3: Illustrative TLC System for this compound Analysis

ParameterCondition
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Ethyl Acetate : Methanol : Triethylamine (85:10:5, v/v/v)
Development Ascending development in a saturated chamber
Visualization UV light (254 nm)
Expected Rf Value ~0.45

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with a sample, providing valuable information about both its structure and concentration.

UV/Visible Spectroscopy for Concentration Determination

UV/Visible spectroscopy is a widely used technique for the quantitative determination of compounds that contain chromophores. researchgate.net The two phenyl groups in the this compound molecule act as chromophores, absorbing light in the UV region. The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of this compound in a solution, a UV-Vis spectrophotometer is used to measure its absorbance at the wavelength of maximum absorption (λmax). nih.govresearchgate.net This λmax is first identified by scanning a dilute solution of this compound across a range of UV wavelengths (e.g., 200-400 nm). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear calibration curve.

Table 4: Example of Calibration Data for UV Spectroscopic Analysis of this compound

Concentration (µg/mL)Absorbance at λmax (260 nm)
50.112
100.225
150.338
200.450
250.563

Infrared Spectroscopy (IR) for Structural Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed IR radiation versus frequency (or wavenumber), which reveals the types of chemical bonds and functional groups present.

For this compound, an IR spectrum would provide clear evidence for its key structural features. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the high-frequency region. The secondary amine (-NH) group would also show a characteristic absorption. The aromatic rings would produce distinct peaks corresponding to C-H and C=C stretching vibrations, while the aliphatic parts of the molecule would show characteristic C-H stretching and bending vibrations. This technique is primarily used for qualitative confirmation of the molecular structure.

Table 5: Predicted Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretch, H-bonded3500 - 3200 (broad)
Secondary Amine (N-H)Stretch3500 - 3300 (medium)
Aromatic (C-H)Stretch3100 - 3000
Aliphatic (C-H)Stretch3000 - 2850
Aromatic (C=C)Stretch1600 - 1450
Alcohol (C-O)Stretch1260 - 1050

Nuclear Magnetic Resonance (NMR) for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. emerypharma.commdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net For a novel compound, a suite of NMR experiments would be employed to piece together its complete structural puzzle.

Initially, one-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, are acquired. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, such as those in alkyl, alkene, aromatic, or carbonyl groups.

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are essential. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, providing critical information about the molecule's stereochemistry and conformation.

For a hypothetical compound, the data from these experiments would be systematically analyzed to build the final molecular structure.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing essential information for molecular weight determination, formula confirmation, and quantification. nih.gov

For initial identification, high-resolution mass spectrometry (HRMS) is employed to determine the compound's exact mass with high precision (typically to within 5 ppm). nih.gov This accuracy allows for the calculation of a unique elemental formula, significantly narrowing down the possibilities for the compound's identity.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and elucidation. youtube.com In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound by matching it to a spectral library or by interpreting the fragments to deduce the structure of the precursor. researchgate.net

When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes a robust tool for quantification. nih.gov By monitoring a specific precursor-to-product ion transition, a highly selective and sensitive method can be developed to measure the concentration of the compound in complex mixtures, such as biological fluids or reaction mixtures.

Table 1: Representative Data from High-Resolution Mass Spectrometry Analysis This table illustrates the type of data generated in a typical HRMS analysis for a hypothetical compound.

Parameter Observed Value Interpretation
Ionization Mode ESI+ Electrospray Ionization, Positive
Precursor Ion (m/z) 350.1234 [M+H]⁺
Calculated Mass 349.1161 Mass of the neutral molecule
Proposed Formula C₂₀H₁₅N₃O₃ Elemental composition
Mass Error (ppm) 1.2 High confidence in formula

Electrochemical and Biophysical Analytical Approaches

Beyond structural and quantitative analysis, understanding a compound's physicochemical properties and its interactions with biological systems is crucial. Electrochemical and biophysical methods provide these insights.

Electrochemical Analysis: Techniques such as cyclic voltammetry (CV) can be used to study the redox properties of a compound. By measuring the potential at which a compound is oxidized or reduced, researchers can gain insight into its electronic structure and potential metabolic pathways. This information is valuable for predicting how the compound might behave in a biological environment.

Biophysical Techniques: These methods are used to study the interactions between a compound and biological macromolecules, such as proteins or DNA. nih.govnih.gov Common techniques include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).

Surface Plasmon Resonance (SPR): A label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data, including association and dissociation rate constants. nih.gov

Thermal Shift Assay (TSA): Measures the change in the melting temperature of a target protein upon ligand binding. An increase in melting temperature indicates that the compound stabilizes the protein, suggesting a direct interaction.

These approaches are fundamental in drug discovery for confirming target engagement and characterizing the mechanism of action. nih.gov

Method Development and Validation for Research Sample Matrices

To ensure that analytical data is reliable, accurate, and reproducible, the methods used must be rigorously developed and validated for their intended purpose. emerypharma.comupm-inc.com This is particularly important when analyzing compounds in complex research sample matrices like plasma, tissue homogenates, or environmental samples.

Method Development is the process of optimizing various analytical parameters to achieve the desired performance. nih.gov For an LC-MS method, this would involve:

Selecting the appropriate chromatography column and mobile phase to achieve good peak shape and separation from matrix components.

Optimizing mass spectrometer settings (e.g., ionization source parameters, collision energy) to maximize signal intensity and sensitivity.

Developing an efficient sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

Method Validation is the process of formally demonstrating that the developed method is suitable for its intended use. nih.gov According to guidelines from bodies like the International Council for Harmonisation (ICH), validation involves assessing several key parameters:

Table 2: Key Parameters for Analytical Method Validation This table outlines the standard criteria evaluated during the validation of an analytical method.

Parameter Description Acceptance Criteria Example
Specificity Ability to assess the analyte unequivocally in the presence of other components. No interfering peaks at the retention time of the analyte.
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results to the true value. Recovery between 85-115%
Precision The degree of scatter between a series of measurements. Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio > 10; RSD < 20%
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Consistent results despite minor changes in pH, flow rate, etc.

A successfully validated method ensures the integrity of the data generated in preclinical and other research studies. emerypharma.comnih.gov

Future Research Directions and Unexplored Avenues for Drobuline Investigations

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Drobuline Research

The integration of omics technologies, such as proteomics and metabolomics, could provide comprehensive insights into the biological effects of this compound at a molecular level. Proteomics, the study of the full set of proteins expressed by an organism, tissue, or cell, can reveal how this compound interacts with or modulates protein targets and pathways. nih.gov Metabolomics, the study of small molecules (metabolites) within cells, biofluids, or tissues, can help understand the metabolic changes induced by this compound or how it is metabolized. nih.gov

Applying these technologies to this compound research could involve:

Identifying protein targets or pathways modulated by this compound treatment.

Profiling metabolic changes in biological systems exposed to this compound to understand its biochemical impact.

Discovering potential biomarkers of this compound activity or response.

Investigating synergistic effects if this compound were to be used in combination with other compounds, similar to multi-omics analysis used in studying combination therapies. nih.govnih.gov

While the search results highlight the utility of omics in understanding complex biological processes and drug mechanisms in general nih.govnih.govnih.govnih.gov, specific applications or findings related to this compound were not available.

Development of Novel Biosensors and Assays for this compound Activity

The development of novel biosensors and assays specific for this compound could enable more sensitive, rapid, and high-throughput detection and quantification of the compound or its activity. Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the analyte concentration. nih.gov

Future research could focus on:

Creating biosensors for the direct detection of this compound in biological samples or environmental matrices.

Developing cell-based assays that respond specifically to this compound exposure, allowing for the screening of its biological effects.

Designing high-throughput screening assays to identify modulators of this compound's potential targets or pathways. nih.gov

While the search results discuss the development and application of biosensors for detecting various substances nih.govnih.gov, there is no mention of biosensors specifically developed or used for this compound.

Q & A

Q. What ethical frameworks guide the use of this compound in vulnerable populations during early-phase trials?

  • Answer: Adhere to Declaration of Helsinki principles for informed consent and risk-benefit analysis. Establish independent data monitoring committees (IDMCs) to oversee adverse event reporting and ensure equipoise in randomized controlled trials (RCTs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.